![molecular formula C17H18N2O B12537309 4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile CAS No. 664362-71-4](/img/structure/B12537309.png)
4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and a naphthonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile typically involves the formation of the piperidine ring followed by the introduction of the hydroxymethyl group and the naphthonitrile moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or the naphthonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the nitrile group can participate in various interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Naphthonitrile Derivatives: Compounds containing the naphthonitrile moiety, such as 1-naphthonitrile and its substituted derivatives.
Uniqueness
4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is unique due to the combination of the piperidine ring, hydroxymethyl group, and naphthonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
664362-71-4 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c18-10-14-7-8-17(16-6-2-1-5-15(14)16)19-9-3-4-13(11-19)12-20/h1-2,5-8,13,20H,3-4,9,11-12H2 |
InChI Key |
UVBKGEOSKSCVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


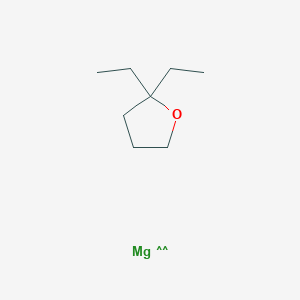
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
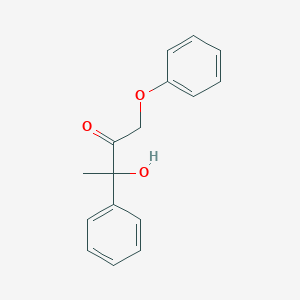
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)

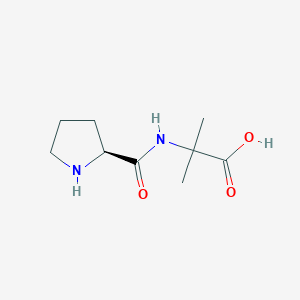
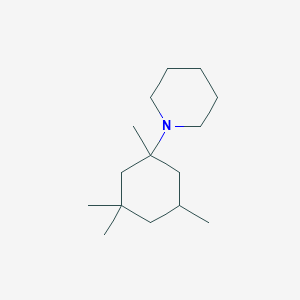
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
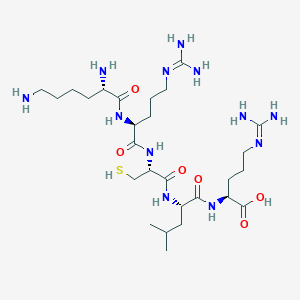
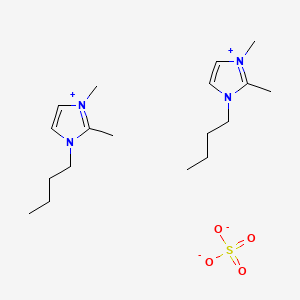
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
